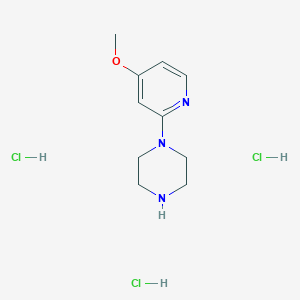

![molecular formula C13H19NO2S B2955615 N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide CAS No. 2097935-03-8](/img/structure/B2955615.png)

N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered ring with the formula C4H4S . The structure of thiophene derivatives can vary greatly depending on the substituents attached to the thiophene ring .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including condensation reactions with various substrates .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary greatly depending on the specific structure of the compound .Scientific Research Applications

Antibacterial and Non-cytotoxic Properties

Novel Enaminones as Non-Cytotoxic Compounds with Mild Antibacterial Activity

A study by Cindrić et al. (2018) on non-symmetric enaminones demonstrates their non-cytotoxic nature and mild or no antibacterial activity against several bacteria strains. This research suggests potential applications of similar compounds in antibacterial research, with emphasis on their safety due to non-cytotoxic properties (Cindrić et al., 2018).

Synthesis of Fluorophores

N-ethoxycarbonylpyrene- and Perylene Thioamides as Building Blocks in the Synthesis of Efficient Color-tunable 4-hydroxythiazole-based Fluorophores

Witalewska et al. (2019) utilized thioamides to synthesize a variety of fluorescent dyes, demonstrating applications in the development of materials for optoelectronic devices due to their color-tunable fluorescence properties (Witalewska et al., 2019).

Antibiotic Synthesis

An Efficient Synthesis of Antibiotic SF-2312

The work by Hanaya and Itoh (2010) on synthesizing a compound related to N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide shows its potential in antibiotic development, showcasing the synthesis route for SF-2312, a compound with antibacterial properties (Hanaya & Itoh, 2010).

Synthesis and Application in Material Science

Soluble Phenyl- or Alkoxyphenyl-Substituted Rigid-Rod Polyamides and Polyimides

Research by Spiliopoulos and Mikroyannidis (1998) into the synthesis of polymers with pendent groups that enhance solubility and thermal stability suggests the utility of structurally similar compounds in creating advanced materials with specific physical properties (Spiliopoulos & Mikroyannidis, 1998).

Mechanism of Action

Target of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Thiophene derivatives often work by interacting with specific receptors or enzymes in the body, leading to changes in cellular function .

Result of Action

The therapeutic effects of thiophene derivatives can range from anti-inflammatory to anti-cancer effects .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-3-4-5-13(16)14-9-8-11-6-7-12(17-11)10(2)15/h3,6-7,10,15H,1,4-5,8-9H2,2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXNFEAPRRQQQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)CCC=C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-dimethylphenyl)acetic acid](/img/structure/B2955533.png)

![5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955534.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2955543.png)

![4-[4-(3-Methylpyridin-2-yl)oxybenzoyl]morpholine-3-carbonitrile](/img/structure/B2955546.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B2955549.png)

![tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate](/img/structure/B2955550.png)

![2-[Butan-2-yl-[(2,5-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2955553.png)

![2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2955555.png)